Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
Overview
Description
Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to an amino group, which is further connected to a cyclohexyl ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Ester: The protected amino compound is then reacted with methyl chloroacetate in the presence of a base to form the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate undergoes various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The BOC protecting group can be removed using strong acids like trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Produces the free amine.
Scientific Research Applications
Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Employed in the development of pharmaceuticals due to its stability and reactivity.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate involves its reactivity as an ester and the presence of the BOC protecting group. The BOC group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule . The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl (2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl)amino)acetate
- Ethyl 2-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate
Uniqueness
Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate is unique due to its cyclohexyl ring structure, which imparts specific steric and electronic properties that can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
methyl 2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-14(10-11(16)18-4)8-6-5-7-9-14/h5-10H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVZLCKSONAMSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001170715 | |
Record name | Methyl 1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexaneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001170715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187610-61-3 | |
Record name | Methyl 1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexaneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187610-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexaneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001170715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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